IR-Crizotinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IR-Crizotinib is a novel compound formed by conjugating Crizotinib, a known inhibitor of anaplastic lymphoma kinase (ALK) and c-MET, with a near-infrared dye. This conjugation enhances the localization of Crizotinib to intracranial tumors, particularly glioblastoma multiforme, thereby improving its therapeutic efficacy .
Preparation Methods
The synthesis of IR-Crizotinib involves the conjugation of Crizotinib with a near-infrared dye, such as IR-786. The process typically includes:
Reaction Conditions: The conjugation reaction is carried out under mild conditions to preserve the functional integrity of both Crizotinib and the dye.
Industrial Production: Large-scale production methods are not extensively documented, but the process would likely involve standard pharmaceutical synthesis techniques, including purification and quality control steps.
Chemical Reactions Analysis
IR-Crizotinib undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the functional groups of the dye and Crizotinib.
Common Reagents and Conditions: Typical reagents include mild oxidizing agents and solvents like methanol or acetonitrile. The reactions are usually carried out at room temperature to maintain the stability of the compound.
Major Products: The primary product is this compound itself, with minimal by-products due to the specificity of the conjugation reaction.
Scientific Research Applications
IR-Crizotinib has a wide range of applications in scientific research:
Chemistry: It is used as a probe in fluorescence-based assays to study the localization and activity of ALK and c-MET inhibitors.
Biology: The compound is employed in cellular studies to investigate the mechanisms of tumor growth and proliferation.
Medicine: this compound shows promise in the treatment of glioblastoma multiforme by improving drug delivery across the blood-brain barrier.
Industry: It is used in the development of new diagnostic tools and therapeutic agents for cancer treatment
Mechanism of Action
IR-Crizotinib exerts its effects by inhibiting the activity of ALK and c-MET, which are key regulators of cell growth and survival. The conjugation with the near-infrared dye enhances its ability to cross the blood-brain barrier and localize to intracranial tumors. This results in improved inhibition of tumor growth and increased survival rates in preclinical models .
Comparison with Similar Compounds
IR-Crizotinib is unique due to its conjugation with a near-infrared dye, which enhances its localization and efficacy in treating brain tumors. Similar compounds include:
Crizotinib: The parent compound, which lacks the enhanced localization properties.
Ceritinib: Another ALK inhibitor, but without the near-infrared dye conjugation.
Alectinib: A second-generation ALK inhibitor with improved potency but lacking the dye conjugation.
Brigatinib: A multi-target kinase inhibitor with broader activity but without the specific localization properties of this compound
This compound stands out due to its enhanced ability to target and treat intracranial tumors, making it a valuable tool in cancer research and treatment.
Properties
Molecular Formula |
C53H57Cl2FIN7O |
---|---|
Molecular Weight |
1024.9 g/mol |
IUPAC Name |
5-[1-[1-[(2E,6E)-2,6-bis[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexylidene]piperidin-1-ium-4-yl]pyrazol-4-yl]-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine;iodide |
InChI |
InChI=1S/C53H57Cl2FN7O.HI/c1-33(48-41(54)21-22-42(56)49(48)55)64-45-29-36(30-58-51(45)57)37-31-59-63(32-37)38-25-27-62(28-26-38)50-34(19-23-46-52(2,3)39-15-8-10-17-43(39)60(46)6)13-12-14-35(50)20-24-47-53(4,5)40-16-9-11-18-44(40)61(47)7;/h8-11,15-24,29-33,38H,12-14,25-28H2,1-7H3,(H2,57,58);1H/q+1;/p-1/t33-;/m1./s1 |
InChI Key |
JRMMUDKBQYQNEZ-MGDILKBHSA-M |
Isomeric SMILES |
C[C@@H](OC1=C(N=CC(=C1)C2=CN(N=C2)C3CC[N+](=C\4/C(=C/C=C\5/N(C6=CC=CC=C6C5(C)C)C)/CCC/C4=C\C=C/7\N(C8=CC=CC=C8C7(C)C)C)CC3)N)C9=C(C=CC(=C9Cl)F)Cl.[I-] |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CC[N+](=C5C(=CC=C6C(C7=CC=CC=C7N6C)(C)C)CCCC5=CC=C8C(C9=CC=CC=C9N8C)(C)C)CC4)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.